molecular formula C21H18ClNO3 B12584238 5-Chloro-2-hydroxy-N-[2-(2-phenoxyphenyl)ethyl]benzamide CAS No. 648923-47-1

5-Chloro-2-hydroxy-N-[2-(2-phenoxyphenyl)ethyl]benzamide

Cat. No.: B12584238
CAS No.: 648923-47-1
M. Wt: 367.8 g/mol
InChI Key: OSZZOICELZBUIA-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-N-[2-(2-phenoxyphenyl)ethyl]benzamide is an organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a chloro group, a hydroxy group, and a phenoxyphenyl ethyl group attached to a benzamide core. Its molecular formula is C21H18ClNO3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-hydroxy-N-[2-(2-phenoxyphenyl)ethyl]benzamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 2-(2-phenoxyphenyl)ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxy-N-[2-(2-phenoxyphenyl)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other functional groups such as amino or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Reagents like sodium azide (NaN3) or alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

5-Chloro-2-hydroxy-N-[2-(2-phenoxyphenyl)ethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxy-N-[2-(2-phenoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit bacterial enzymes, resulting in the inhibition of bacterial growth and proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Similar structure but with a methoxy group instead of a hydroxy group.

    5-Chloro-2-hydroxy-N-phenylbenzamide: Lacks the phenoxyphenyl ethyl group.

    2-Hydroxy-N-[2-(2-phenoxyphenyl)ethyl]benzamide: Lacks the chloro group.

Uniqueness

5-Chloro-2-hydroxy-N-[2-(2-phenoxyphenyl)ethyl]benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the chloro and hydroxy groups allows for diverse chemical modifications, while the phenoxyphenyl ethyl group enhances its potential interactions with biological targets.

Biological Activity

5-Chloro-2-hydroxy-N-[2-(2-phenoxyphenyl)ethyl]benzamide is an organic compound belonging to the benzamide family, characterized by its unique functional groups, including a chloro group, a hydroxy group, and a phenoxyphenyl moiety. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications and biological activities.

  • Molecular Formula : C17H18ClN2O2
  • Molecular Weight : 367.8 g/mol
  • Structure : The compound's structure includes a benzamide core with various substituents that influence its biological activity.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The mechanism typically entails binding to target proteins, which alters their function and can lead to therapeutic effects in various disease models. Notably, this compound has been studied for its potential as:

  • Enzyme Inhibitor : It may inhibit specific enzymes involved in disease pathways.
  • Receptor Modulator : It can interact with receptors that play critical roles in cellular signaling.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity through various pathways:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of benzamide compounds, including this compound, show promising antimicrobial properties against various bacterial strains.
  • Antiparasitic Effects : The compound has been implicated in inhibiting the growth of certain parasites, particularly those affecting human health, such as filarial nematodes.
  • Anticancer Potential : Certain analogs have demonstrated cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent.

Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several benzamide derivatives, including our compound of interest. The results indicated:

  • MIC Values : The minimum inhibitory concentration (MIC) for effective compounds ranged between 3.12 to 12.5 μg/mL against Staphylococcus aureus.
CompoundMIC (μg/mL)Target Organism
This compoundTBDS. aureus
Control (Ciprofloxacin)2S. aureus

Study 2: Antiparasitic Activity

In another study focusing on filarial nematodes:

  • The compound exhibited significant inhibition of chitinase OvCHT1, a target implicated in the lifecycle of Onchocerca volvulus, with an IC50 value of approximately 1.60 μM.
CompoundIC50 (μM)Target Enzyme
This compoundTBDOvCHT1
Closantel (Control)1.60 ± 0.08OvCHT1

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds to understand its unique properties better.

Compound NameMolecular FormulaKey Features
5-Chloro-2-hydroxy-N-[2-(4-phenoxyphenyl)ethyl]benzamideC17H18ClN2O3Variation in phenoxy substitution
Benzamide Derivative AC16H17ClN3O4SSimpler structure with fewer functional groups

Properties

CAS No.

648923-47-1

Molecular Formula

C21H18ClNO3

Molecular Weight

367.8 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-[2-(2-phenoxyphenyl)ethyl]benzamide

InChI

InChI=1S/C21H18ClNO3/c22-16-10-11-19(24)18(14-16)21(25)23-13-12-15-6-4-5-9-20(15)26-17-7-2-1-3-8-17/h1-11,14,24H,12-13H2,(H,23,25)

InChI Key

OSZZOICELZBUIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2CCNC(=O)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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